cPrPMEDAP Exhibits 8- to 20-Fold Higher Cytostatic Potency Than PMEDAP Across Tumor Cell Lines
cPrPMEDAP demonstrates cytostatic activity that is 8- to 20-fold more pronounced than that of its non-cyclopropyl progenitor, PMEDAP, across a panel of tumor cell lines, achieving potency equivalent to the active metabolite PMEG [1].
| Evidence Dimension | Cytostatic activity (fold difference) |
|---|---|
| Target Compound Data | 8- to 20-fold more potent than PMEDAP |
| Comparator Or Baseline | PMEDAP (non-cyclopropyl analog) defined as baseline (1-fold) |
| Quantified Difference | 8- to 20-fold higher potency |
| Conditions | Variety of tumor cell lines (in vitro cytotoxicity assays) |
Why This Matters
This differential potency directly impacts experimental sensitivity and required concentrations, making cPrPMEDAP a more effective tool for probing antiproliferative mechanisms.
- [1] Hatse S, Naesens L, De Clercq E, Balzarini J. N6-cyclopropyl-PMEDAP: a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with distinct metabolic, antiproliferative, and differentiation-inducing properties. Biochem Pharmacol. 1999;58(2):311-323. View Source
